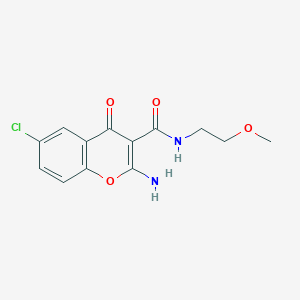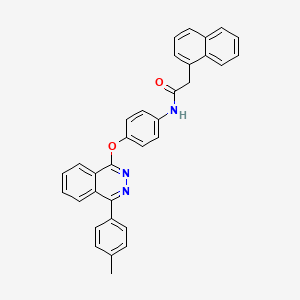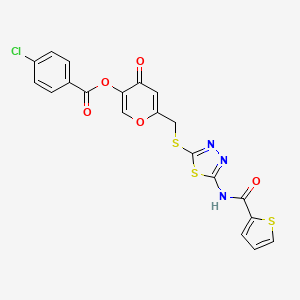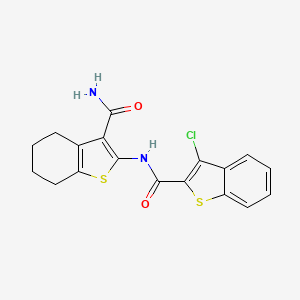
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide, also known as ACMC, is a synthetic compound that has been used in scientific research for a variety of applications. ACMC is a heterocyclic compound that is composed of an aromatic ring system and an amide group. It has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chromene derivatives, including compounds like "2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide," have been the focus of synthetic chemistry research due to their complex structures and potential for diverse applications. The synthesis of chromene derivatives often involves multi-component reactions, offering a rich area of study for the development of new synthetic methodologies. For example, an efficient and eco-friendly procedure for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, showcasing the interest in creating chromene derivatives through environmentally sustainable methods (Jadhav et al., 2018). Such research highlights the ongoing efforts to explore novel chromene compounds' synthesis, emphasizing green chemistry principles.
Structural Analysis and Characterization
The structural analysis and characterization of chromene derivatives provide essential insights into their chemical behavior and potential applications. Studies on the crystal structures of chromene compounds, such as the work on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, reveal the planar nature of these molecules and their conformations (Gomes et al., 2015). Such structural insights are crucial for understanding the interactions of chromene derivatives with biological targets and their potential applications in drug design and material science.
Potential Applications
While direct applications of "2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide" are not explicitly documented, the research on similar chromene derivatives suggests a range of potential scientific applications. Chromene compounds have been investigated for their biological activities, including antimicrobial properties. For instance, studies have shown that certain chromene derivatives exhibit antibacterial activity, suggesting their potential as novel antibacterial agents (Behrami & Vaso, 2017). Additionally, chromene derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, through multifunctional agents showing cholinergic, antioxidant, and β-amyloid-reducing properties (Fernández-Bachiller et al., 2012).
Propiedades
IUPAC Name |
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-19-5-4-16-13(18)10-11(17)8-6-7(14)2-3-9(8)20-12(10)15/h2-3,6H,4-5,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAJSMRCBOQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)





![N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2595861.png)